2-(3-chlorophenoxy)-N-[(4-fluorophenyl)methyl]propanamide
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Overview
Description
2-(3-chlorophenoxy)-N-[(4-fluorophenyl)methyl]propanamide is an organic compound that features both chlorophenoxy and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-[(4-fluorophenyl)methyl]propanamide typically involves the reaction of 3-chlorophenol with 2-bromopropanoic acid to form 2-(3-chlorophenoxy)propanoic acid. This intermediate is then reacted with 4-fluorobenzylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-[(4-fluorophenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or benzyl derivatives.
Scientific Research Applications
2-(3-chlorophenoxy)-N-[(4-fluorophenyl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new pharmaceuticals or agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-[(4-fluorophenyl)methyl]propanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[(4-fluorophenyl)methyl]propanamide
- 2-(3-chlorophenoxy)-N-[(3-fluorophenyl)methyl]propanamide
- 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]propanamide
Uniqueness
2-(3-chlorophenoxy)-N-[(4-fluorophenyl)methyl]propanamide is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl rings. This unique structure can influence its chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H15ClFNO2 |
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Molecular Weight |
307.74 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[(4-fluorophenyl)methyl]propanamide |
InChI |
InChI=1S/C16H15ClFNO2/c1-11(21-15-4-2-3-13(17)9-15)16(20)19-10-12-5-7-14(18)8-6-12/h2-9,11H,10H2,1H3,(H,19,20) |
InChI Key |
JLTFDFOEECRADN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)F)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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